O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride
Description
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is a fluorinated hydroxylamine derivative characterized by a phenoxyethyl backbone substituted with a trifluoromethyl (–CF₃) group at the meta position of the phenyl ring. The compound has a molecular weight of 227.61 g/mol and a melting point range of 160–170°C . Its structure (Fig.
Properties
IUPAC Name |
O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNYVAPHNCORSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 12-24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Chemistry : Its unique functional groups make it an effective reagent for various organic transformations, including oxidation and reduction reactions.
Biology
- Enzyme Inhibition Studies : O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is utilized to investigate enzyme inhibition mechanisms. The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes, which is crucial for studying interactions with enzymes and receptors.
- Biological Pathways Investigation : It acts as a probe in biological studies to elucidate metabolic pathways and cellular responses under various conditions.
Industrial Applications
- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific functional groups for desired reactivity.
- Agrochemicals and Pharmaceuticals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new therapeutic agents.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in bacterial resistance mechanisms. The compound demonstrated significant inhibition of target enzymes, suggesting potential applications in developing new antibacterial agents against resistant strains like MRSA .
Case Study 2: Organic Synthesis
In another research effort, this compound was employed as a reagent in synthesizing novel derivatives with enhanced biological activity. The resulting compounds exhibited improved efficacy against cancer cell lines, highlighting the potential for therapeutic development .
Mechanism of Action
The mechanism of action of O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared with three hydroxylamine hydrochloride derivatives featuring distinct substituents (Table 1):
Table 1: Comparative Physicochemical Properties
Key Observations :
- The phenoxyethyl backbone in the target compound contributes to its higher molecular weight and melting point compared to simpler analogs like O-(2,2,2-Trifluoroethyl)hydroxylamine HCl.
- The –CF₃ group enhances lipophilicity and metabolic stability, a feature shared with O-[3-(trifluoromethyl)benzyl]hydroxylamine HCl .
Commercial and Research Status
- The target compound’s discontinuation contrasts with the availability of analogs like O-(2,2,2-Trifluoroethyl)hydroxylamine HCl, which remains in production for research .
- Benzyl-substituted variants are actively researched for drug development, emphasizing the –CF₃ group’s role in enhancing bioavailability .
Biological Activity
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a trifluoromethyl group and a hydroxylamine moiety, suggests potential applications in medicinal chemistry and biological research. This article explores the compound's biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C₉H₁₀F₃NO₂·HCl
- Molecular Weight : 257.64 g/mol
- CAS Number : 113211-36-2
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes, while the hydroxylamine group can participate in various chemical reactions, including oxidation and substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for its potential use in drug development.
- Modulation of Biological Pathways : The compound may act as a probe for investigating various biological pathways due to its ability to interact with enzymes and receptors.
Cytotoxicity Studies
In vitro studies have demonstrated that hydroxylamine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds showed moderate to high cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells . The IC50 values for these compounds ranged from 50 μM to 100 μM, indicating varying degrees of potency.
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the inhibitory effects of various hydroxylamines found that certain derivatives significantly inhibited enzyme activity in vitro, suggesting that this compound could have similar effects .
- Synthesis and Bioactivity : Research focused on synthesizing trifluoromethylated compounds has shown promising results in terms of bioactivity. For example, trifluoromethylated pyrazole derivatives exhibited insecticidal activity against Aphis craccivora, highlighting the potential agricultural applications of such compounds .
- Pharmacological Profiles : In vivo studies have begun to assess the pharmacokinetic properties of related hydroxylamine compounds. These studies are crucial for understanding how this compound behaves in biological systems and its therapeutic potential .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride?
The synthesis typically involves sequential functionalization of the aromatic core. A common approach includes:
Phenolic Alkylation : Reacting 3-(trifluoromethyl)phenol with ethylene oxide or a substituted ethylene derivative (e.g., ethylene glycol ditosylate) under basic conditions to form the phenoxyethyl intermediate .
Hydroxylamine Introduction : The intermediate is treated with hydroxylamine or its protected derivatives (e.g., O-benzylhydroxylamine) in polar aprotic solvents (e.g., DMF), followed by acidic deprotection to yield the hydroxylamine hydrochloride salt .
Purification : Recrystallization from ethanol/methanol mixtures ensures high purity (>95%) .
Q. Key Considerations :
- Temperature control (0–5°C during alkylation to minimize side reactions).
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Q. What analytical techniques are critical for characterizing this compound?
Routine characterization employs:
- NMR Spectroscopy : H and F NMR confirm substitution patterns and purity (e.g., trifluoromethyl resonance at ~-60 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl content) .
Data Interpretation Tip : Compare H NMR shifts with structurally similar compounds (e.g., 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride) to confirm regiochemistry .
Q. What are the solubility properties and formulation considerations for biological assays?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol/methanol. Limited aqueous solubility (~1–5 mg/mL at pH 7.4) necessitates buffered solutions with co-solvents (e.g., 10% DMSO in PBS) .
- Stability : Hydrolytically stable at pH 4–6 but degrades under strongly acidic/basic conditions. Store desiccated at -20°C for long-term stability .
Advanced Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Metabolic Resistance : Reduces oxidative metabolism, prolonging half-life in vitro .
Case Study : In receptor binding assays, fluorinated analogs showed 2–3× higher affinity for serotonin transporters compared to non-fluorinated counterparts, attributed to fluorine’s van der Waals interactions .
Q. What strategies mitigate competing side reactions during synthesis?
- Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield the hydroxylamine moiety during alkylation .
- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Side Reaction Analysis : Monitor for N-oxide formation via LC-MS; suppress by maintaining inert atmospheres (N) .
Example : Substituting ethylene oxide with 2-chloroethyl ether reduces oligomerization byproducts .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Common sources of variability include:
- Purity Variance : Impurities >5% (e.g., unreacted phenol derivatives) skew IC values. Validate via orthogonal methods (HPLC, F NMR) .
- Assay Conditions : Differences in solvent systems (e.g., DMSO concentration) alter compound aggregation states. Standardize to ≤1% DMSO in cellular assays .
- Structural Analog Confusion : Cross-check CAS numbers to avoid misidentification (e.g., distinguish from O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine hydrochloride, CAS 15269-73-5) .
Recommendation : Use reference standards (e.g., USP-grade) for calibration and report lot-specific analytical certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
